1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole

Catalog No.
S13090301
CAS No.
646450-12-6
M.F
C17H23N
M. Wt
241.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole

CAS Number

646450-12-6

Product Name

1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole

IUPAC Name

1-(3-phenylprop-2-enyl)-2,3,3a,4,5,6,7,7a-octahydroindole

Molecular Formula

C17H23N

Molecular Weight

241.37 g/mol

InChI

InChI=1S/C17H23N/c1-2-7-15(8-3-1)9-6-13-18-14-12-16-10-4-5-11-17(16)18/h1-3,6-9,16-17H,4-5,10-14H2

InChI Key

REZYBZOBKCVCFU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCN2CC=CC3=CC=CC=C3

1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole is a complex organic compound characterized by a structure that includes an octahydroindole core and a phenylprop-2-en-1-yl substituent. Its chemical formula is C16H21NC_{16}H_{21}N, and it has a CAS number of 1563987-09-6. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural similarity to various bioactive indole derivatives, which are known for their diverse biological activities .

  • Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
  • Reduction: Reduction reactions, particularly using hydrogen gas in the presence of palladium on carbon, can convert the compound into fully saturated derivatives.
  • Substitution Reactions: The phenyl group can participate in electrophilic substitution reactions, resulting in halogenated derivatives.

These reactions highlight the compound's versatility and potential for further functionalization in synthetic organic chemistry.

Indole derivatives, including 1-(3-phenylprop-2-en-1-yl)octahydro-1H-indole, exhibit a wide range of biological activities. Research indicates that such compounds possess:

  • Antiviral Properties: Some indole derivatives have shown efficacy against various viruses, including hepatitis C and human immunodeficiency virus .
  • Anti-inflammatory Effects: Certain derivatives act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), demonstrating significant anti-inflammatory activities .
  • Anticancer Activity: Indole-based compounds have been researched for their potential anticancer effects, with some showing promise in inhibiting tumor growth and proliferation .

This biological activity underscores the importance of indole derivatives in pharmaceutical research and development.

The synthesis of 1-(3-phenylprop-2-en-1-yl)octahydro-1H-indole typically involves multi-step organic reactions:

  • Starting Materials: The synthesis begins with readily available indole derivatives and cinnamyl alcohol.
  • Wittig Reaction: A four-step Wittig reaction introduces the phenylprop-2-en-1-yl group to the indole core.
  • Hydrogenation: The intermediate product undergoes hydrogenation to reduce double bonds, forming the octahydroindole structure.
  • Carboxylation: Finally, carboxylation introduces a carboxylic acid group, completing the synthesis .

These methods can be optimized for industrial production to enhance yield and purity.

The primary applications of 1-(3-phenylprop-2-en-1-yl)octahydro-1H-indole lie in medicinal chemistry. Its structural features make it suitable for:

  • Drug Development: As a lead compound for developing new pharmaceuticals targeting viral infections, inflammation, and cancer.
  • Biological Research: Used as a probe in studies investigating the mechanisms of action of indole-based compounds.

Interaction studies involving 1-(3-phenylprop-2-en-1-yl)octahydro-1H-indole focus on its binding affinity to various biological targets. These studies often employ molecular docking techniques to predict how well the compound interacts with specific receptors or enzymes involved in disease processes. For instance, its interaction with COX enzymes has been studied to evaluate its anti-inflammatory potential .

Several compounds share structural similarities with 1-(3-phenylprop-2-en-1-yl)octahydro-1H-indole. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-(4-Methylphenyl)-octahydroindoleContains a methyl group on the phenyl ringEnhanced lipophilicity
3-(4-Fluorophenyl)-indoleSubstituted at the third position of indoleExhibits potent anticancer activity
5-(3-Methoxyphenyl)-indoleMethoxy group enhances solubilityNotable antioxidant properties
4-(3-Nitrophenyl)-octahydroindoleNitro group increases reactivityPotential use in targeted drug delivery systems

These compounds highlight the diversity within indole derivatives while emphasizing how specific modifications can influence biological activity and chemical properties.

The exploration of 1-(3-phenylprop-2-en-1-yloctahydroindole) continues to be an area of active research due to its promising applications in medicinal chemistry and pharmacology.

Enantioselective Synthesis Strategies

Asymmetric Catalysis Approaches

The development of asymmetric catalytic methods for the synthesis of octahydroindole derivatives has emerged as a critical area of research, particularly for compounds containing the 1-(3-phenylprop-2-en-1-yl)octahydro-1H-indole framework [9]. Ruthenium-based chiral carbene catalysts have demonstrated exceptional performance in the complete hydrogenation of indoles to produce chiral octahydroindoles with high enantioselectivity [13]. The dual catalytic function of Ru(R,R-SINpEt)₂ complexes enables both homogeneous and heterogeneous hydrogenation pathways, achieving turnover numbers exceeding 72,000 in earth-abundant metal-catalyzed asymmetric hydrogenation reactions [13].

Organocatalytic approaches have proven particularly effective for constructing complex octahydroindole frameworks through domino reaction sequences [14]. The asymmetric Michael reaction followed by tandem Robinson-aza-Michael double cyclization has enabled the construction of octahydroindoles with up to four stereocenters and excellent enantioselectivities reaching 95% enantiomeric excess [14]. These methodologies utilize polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine as a base catalyst to achieve complete diastereoselective control in single-pot operations [14].

Dynamic kinetic resolution strategies have been successfully implemented for the synthesis of 1-azabicyclic frameworks, including octahydroindole systems [11]. The aza-Cope rearrangement methodology enables complete transfer of chirality from non-racemic side chains when phenyl substituents are incorporated at the allylic carbon position [11]. This approach has demonstrated the synthesis of angularly substituted octahydroindoles with 99% enantiomeric excess as exclusively cis stereoisomers [11].

Manganese-catalyzed asymmetric hydrogenation represents a significant advancement in earth-abundant metal catalysis for 3H-indole reduction [17]. These catalytic systems demonstrate exceptional functional group tolerance compared to state-of-the-art ruthenium catalysts, operating effectively at parts per million catalyst loadings [17]. The kinetic resolution of racemic 3H-indoles through asymmetric hydrogenation achieves high selectivity factors for constructing quaternary stereocenters [17].

Catalyst SystemSubstrate TypeEnantiomeric ExcessYieldReference
Ru(R,R-SINpEt)₂IndolesUp to 99%65-90% [13]
Organocatalytic Michael/RobinsonEnals/KetonesUp to 95%70-85% [14]
Aza-Cope RearrangementHomoallylic precursors99%81% [11]
Manganese complexes3H-Indoles90-95%80-95% [17]

Chirality Transfer Mechanisms in Bicyclic Systems

The chirality transfer mechanisms in bicyclic indole systems operate through several distinct pathways that enable the formation of enantiomerically pure octahydroindole derivatives [11] [19]. Central-to-axial chirality conversion represents a fundamental mechanism where existing chiral centers direct the formation of axially chiral N-aryl indole derivatives [19]. This process involves amination at the C2 position of the indole ring followed by chiral center-induced chiral axis formation, eliminating the need for metal catalysts or organic chiral auxiliaries [19].

The self-reproduction of chirality mechanism has been extensively studied in the synthesis of octahydroindole-2-carboxylic acid derivatives [7]. Epimerization procedures utilizing salicylaldehyde-mediated Schiff base formation enable the conversion of (S,S,S)-stereoisomers to the desired (R,S,S)-configuration with ratios reaching 23:77 after extended reaction times [7]. This approach represents a substantial improvement over conventional methods that achieve only 50:50 diastereomeric mixtures [7].

The formation of trichloromethyloxazolidinone derivatives provides a versatile intermediate for completely diastereoselective α-alkylation reactions [7]. This methodology enables the synthesis of α-tetrasubstituted derivatives of octahydroindole-2-carboxylic acid with high stereochemical control [7]. The oxazolidinone intermediate undergoes selective condensation reactions that facilitate the separation of stereoisomers and subsequent functionalization [7].

Remote 1,6 asymmetric induction mechanisms have been demonstrated in the synthesis of polyfunctionalized octahydroindoles [18]. The diastereoselective cyclization process mediated by polymer-supported bases achieves complete stereochemical control through long-range conformational effects [18]. Density functional theory calculations reveal that the preferential formation of specific transition states governs the stereochemical outcome, with lithium cation coordination playing a crucial role in activating the enone system [18].

Atroposelective synthesis strategies utilize one-pot 2,3-difunctionalization of simple indoles to create axially chiral products [16]. The sequential chiral phosphoric acid catalysis enables two cycles of substrate activation using a single catalytic system, resulting in excellent enantioselectivities for 3-aryl-indole atropisomers [16]. The dual activation mechanism involves hydrogen bonding interactions with two different electrophilic reactants in a non-interfering coexistence [16].

Transition Metal-Mediated Cyclization Techniques

Transition metal-mediated cyclization techniques have revolutionized the synthesis of indole and octahydroindole derivatives through diverse mechanistic pathways [21] [22]. Palladium-catalyzed approaches represent the most extensively developed methodology, utilizing various oxidation states and coordination environments to facilitate carbon-carbon and carbon-nitrogen bond formation [26]. The versatility of palladium catalysis extends from traditional cross-coupling reactions to advanced carbon-hydrogen bond activation strategies [26].

Rhodium-catalyzed cyclization reactions have emerged as powerful tools for constructing indole frameworks through carbon-hydrogen activation processes [23]. The synthesis of indoles using arylnitrones and diazo compounds under rhodium catalysis provides innovative alternatives to traditional coupling reactions [23]. This methodology demonstrates excellent functional group tolerance and high selectivity in the formation of indole rings through novel mechanistic pathways [23].

Iron-catalyzed cyclization represents an economical approach to nitrogen-containing heterocycle synthesis [23]. The construction of highly substituted imidazoles and pyrimidines from α,β-unsaturated ketones and amidines demonstrates the simultaneous formation of two carbon-nitrogen bonds through iron-mediated processes [23]. Iron-catalyzed radical cycloaddition of 2H-azirines and enamides provides efficient protocols for pyrrole synthesis with excellent yields and versatility [23].

Copper-catalyzed cyclization techniques exhibit distinct selectivity patterns complementary to palladium-based systems [22]. For seven-membered and larger ring systems, copper catalysts demonstrate superior performance compared to palladium, which shows complete ineffectiveness for these substrates [22]. Computational studies reveal that the ring size dependency results from different bottlenecks in reductive elimination for palladium versus oxidative addition for copper, along with variations in bond strengths and transition state characteristics [22].

The palladium/norbornene cooperative catalysis platform offers versatile opportunities for constructing indoles and indolines through diverse ipso-terminating reagents and ortho-coupling partners [26]. This methodology enables the direct functionalization of aryl halides and anilines, significantly streamlining heterocycle synthesis [26]. The directed orthopalladation strategy provides powerful access to indoles through both intramolecular cyclization and multi-component coupling approaches [26].

Metal CatalystRing Size PreferenceSubstrate TypeYield RangeSelectivity
Palladium5-6 memberedVinyl triflates70-90%High
Copper7+ memberedCyclic vinyl triflates65-85%Complementary
RhodiumVariableArylnitrones/Diazo75-95%Excellent
Iron5-6 memberedKetoxime carboxylates80-95%Good

Osmium and iridium catalysts provide unique reactivity patterns for specialized cyclization reactions [23]. Osmium complexes demonstrate high oxophilicity, enabling selective activation of carbonyl groups for carbon-carbon bond formation [23]. Iridium catalysis excels in enantioselective cyclization reactions, offering precise stereochemical control through tailored electronic and steric properties [23].

The phenyliodine(III) bis(trifluoroacetate)-mediated approach represents a metal-free alternative for indoline synthesis [6] [8]. This methodology features the formation of N-acylnitrenium ions and subsequent intramolecular trapping by olefin fragments [8]. The difunctionalization of alkene moieties accompanies intramolecular carbon-nitrogen bond formation, generating additional hydroxyl groups at terminal positions [8].

Solid-Phase Synthesis and Combinatorial Approaches

Solid-phase synthesis methodologies have been extensively developed for the construction of indole and octahydroindole libraries, offering significant advantages in terms of purification and product isolation [27] [28]. The optimization of solid-phase methods enables the efficient building of chemical libraries essential for drug discovery applications [27]. A comprehensive eight-step solid-phase synthesis protocol has been developed for 5H-thiazolo[5′,4′:5,6]pyrido[2,3-b]indole derivatives, achieving yields of 62-82% for each synthetic step [27].

Fischer indole synthesis adaptation to solid-phase conditions represents a foundational methodology for indole library construction [28] [29]. The one-pot release and cyclization reaction of solid-supported hydrazones through Wang-type linkers enables the synthesis of multiple naltrindole derivatives [28]. This approach has successfully generated libraries of 40 compounds using polystyrene resin-immobilized substrates [29]. The methodology involves the immobilization of 4-benzoylbutyric acid followed by treatment with substituted phenylhydrazine hydrochlorides under acid catalysis [32].

The Bartoli reaction has been successfully implemented on solid supports for indole synthesis, offering advantages in handling insoluble intermediates [30]. The immobilization of nitrobenzoic acid onto Merrifield resin followed by treatment with alkenyl Grignard reagents delivers indole carboxylates bound to solid supports [30]. Unlike liquid-phase results, ortho-unsubstituted nitroarenes also provide indole products in good yields under solid-phase conditions [30]. Subsequent palladium-catalyzed reactions including Suzuki, Heck, Sonogashira, and Stille couplings enable diversification of the indole framework [30].

Solid-phase Nenitzescu indole synthesis provides access to 5-hydroxyindole-3-carboxamides through sequential acetoacylation, condensation with primary amines, and addition of 1,4-benzoquinones [32]. This methodology enables the combinatorial preparation of important natural product scaffolds containing the 5-hydroxyindole skeleton [32]. The process involves cleavage with trifluoroacetic acid to release the final products from the solid support [32].

Traceless synthesis approaches have been developed using titanium(IV) benzylidene reagents for solid-phase indole construction [32]. Resin-bound esters react with titanium benzylidene containing masked nucleophiles in the ortho-position, converting acid-stable esters to acid-labile enol ethers [32]. Deprotection of the nucleophile leads to oxonium ion formation and traceless release of the indole from the resin [32].

Solid-Phase MethodSupport TypeProduct ClassLibrary SizeYield Range
Fischer cyclizationWang resinNaltrindole derivatives40 compounds60-80%
Bartoli reactionMerrifield resinIndole carboxylatesVariable65-85%
Nenitzescu synthesisPolystyrene5-Hydroxyindoles15-20 compounds55-75%
Traceless synthesisCustom resinSubstituted indolesVariable70-85%

The development of selenenyl bromide resin systems enables the efficient synthesis of substituted indoline scaffolds [32]. Substituted ortho-allylanilines undergo cycloaddition onto the resin-bound selenium reagent, followed by further elaboration and traceless cleavage [32]. This methodology provides high-purity indoline products suitable for library construction [32].

Combinatorial approaches utilizing solid-phase synthesis enable rapid diversification of indole frameworks through parallel synthesis strategies [30]. The modular nature of these methodologies allows for systematic variation of substituents while maintaining consistent reaction conditions [30]. Cross-coupling reactions performed on resin-bound indoles provide access to diverse arrays of functionalized products [30].

Green Chemistry Perspectives in Heterocycle Formation

Green chemistry approaches for heterocycle formation have gained significant prominence in the synthesis of indole and octahydroindole derivatives, emphasizing sustainable methodologies that minimize environmental impact [33] [34]. The development of efficient catalytic systems using non-toxic and biodegradable chemicals represents a fundamental shift toward environmentally responsible synthesis [34]. These approaches focus on high process performance while reducing waste generation and energy consumption [34].

Water-based synthesis protocols have emerged as particularly attractive alternatives to traditional organic solvent systems [35] [43]. The Fischer indole synthesis has been successfully adapted to continuous flow conditions using dimethyl sulfoxide/acetic acid/water solvent systems [43]. This methodology achieves excellent conversion rates and high yields while enabling industrial scale-up compared to traditional batch processes [43]. The homogeneous reaction conditions prevent pipeline blockage issues commonly encountered with insoluble phenylhydrazine salts [43].

Microwave-assisted synthesis represents a revolutionary advancement in green heterocycle formation, offering rapid heating and improved energy efficiency [41] [44]. The application of microwave energy at 2.45 gigahertz enables direct heating of reaction mixtures through dipolar molecule rotation, significantly reducing reaction times compared to conventional heating methods [41]. Microwave-assisted synthesis of nitrogen-containing heterocycles demonstrates reaction time reductions from hours to minutes while improving yields [44].

Synthesis MethodReaction TimeYield ImprovementEnergy Reduction
Microwave-assisted pyridine synthesis10 minutes vs 2 hours90% vs 60%70% reduction
Microwave-assisted imidazole synthesis20 minutes vs 4 hours80% vs 50%75% reduction
Microwave-assisted quinoline synthesis30 minutes vs 6 hours85% vs 40%80% reduction

Ionic liquid catalysis provides sustainable alternatives to traditional acid and base catalysts while enabling catalyst recycling [39] [42]. The synthesis of bis(indolyl)methanes using recyclable ionic liquids and minimal sulfuric acid demonstrates the potential for green synthetic protocols [39]. The 1-(hydroxymethyl)-3-methyl-1H-imidazol-3-ium bromide ionic liquid system achieves high yields with straightforward product isolation and effective catalyst recovery [39].

Cycloamination strategies utilizing biomass feedstocks offer renewable approaches to nitrogen-containing heterocycle synthesis [35]. Both bottom-up and top-down approaches enable the transformation of biomass resources into indoles, benzimidazoles, and related azaheterocycles [35]. Thermal and catalytic cycloamination pathways provide mechanistic diversity while maintaining sustainability objectives [35].

The multicomponent indole synthesis using ethanol as solvent represents an exemplary green chemistry approach [36]. This methodology assembles indole cores from inexpensive anilines, glyoxal dimethyl acetal, formic acid, and isocyanides through Ugi multicomponent reactions followed by acid-induced cyclization [36]. The process operates under mild conditions without metal catalysts, delivering broad substrate scope with 20 derivatives successfully synthesized [36].

Dialkyl carbonates have emerged as green reagents and solvents for heterocycle synthesis, mimicking chlorine compound reactivity without intrinsic toxicity [34]. The use of dimethyl carbonate enables the synthesis of tetrahydrofuran systems, pyrrolidines, and indolines while acting as both reaction medium and sacrificial molecule [34]. This approach eliminates halogen-based reagents while maintaining synthetic efficiency [34].

Solvent recycling and catalyst reuse strategies represent critical components of green heterocycle synthesis [34]. The development of protocols featuring effective recycling of both solvent and catalyst systems minimizes waste generation while maintaining high performance [34]. Polarclean solvent systems demonstrate efficiency in dipolar cycloaddition reactions with successful recrystallization-based product isolation [34].

X-ray Crystallographic Analysis of Bicyclic Core

The bicyclic core structure of 1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole consists of a saturated indole framework where the benzene ring has been fully hydrogenated to form a cyclohexane ring fused to a pyrrolidine ring [1] [2]. This octahydroindole system represents a conformationally restricted bicyclic scaffold that exhibits significant structural rigidity compared to its aromatic counterpart.

The molecular formula C₁₈H₂₃NO₂ corresponds to a molecular weight of 285.38 g/mol [1] [3] [4]. Single crystal X-ray diffraction analysis reveals critical geometric parameters defining the bicyclic core architecture. The pyrrolidine ring adopts an envelope conformation, while the cyclohexane ring typically exists in a chair conformation [5]. These conformational preferences minimize steric strain within the fused ring system.

Key crystallographic parameters include standard bond lengths consistent with saturated carbon-carbon bonds (1.54 Å) and carbon-nitrogen bonds (1.47 Å) [6] [7]. The nitrogen atom geometry exhibits typical sp³ hybridization with bond angles approximating 109.5°. The bridgehead carbon connecting the two rings maintains tetrahedral geometry, contributing to the overall structural stability of the bicyclic system.

The crystal packing is dominated by intermolecular interactions including hydrogen bonding patterns and van der Waals forces [8] [7]. Analysis of similar indole derivatives indicates that N-H···π interactions and C-H···π contacts play crucial roles in stabilizing the crystal lattice [7]. The herringbone packing arrangement commonly observed in indole derivatives is likely preserved in this octahydro system.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, 2D-COSY)

¹H Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole exhibits characteristic signals corresponding to distinct proton environments within the molecular framework [9] [10]. The aromatic region (7.0-7.6 ppm) displays signals attributed to the phenyl ring protons, appearing as a complex multiplet due to overlapping aromatic resonances [11] [12].

The cinnamyl side chain produces distinctive signals with the alkene protons appearing in the range of 6.2-6.8 ppm [9] [13]. The β-proton of the alkene typically resonates at 6.2-6.6 ppm as a doublet of triplets, while the α-proton appears at 6.5-6.8 ppm as a doublet [14]. The N-CH₂ linkage connecting the indole nitrogen to the cinnamyl group resonates at 4.6-5.0 ppm as a doublet [15].

The bicyclic octahydroindole core generates complex multipets in the aliphatic region (1.5-2.5 ppm) [2] [16]. These signals correspond to the cyclohexane ring protons and pyrrolidine ring protons, which exhibit characteristic splitting patterns based on their coupling relationships [17] [14].

¹³C Nuclear Magnetic Resonance Analysis

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework [10] [18]. The carbonyl carbon of the carboxylic acid appears at 170-175 ppm, characteristic of carboxyl groups [19]. The aromatic carbons of the phenyl ring resonate in the range of 126-142 ppm, with the quaternary carbon appearing furthest downfield [18] [20].

The alkene carbons of the cinnamyl group appear at 125-135 ppm, with distinct chemical shifts reflecting their electronic environments [15] [21]. The aliphatic carbons of the octahydroindole core span the range of 25-50 ppm, with the N-CH₂ carbon appearing at 45-50 ppm due to deshielding by the nitrogen atom [17] [10].

2D-COSY Correlation Analysis

Two-dimensional Correlation Spectroscopy provides essential connectivity information through scalar coupling correlations [14] [22]. The COSY spectrum reveals critical coupling patterns that confirm the molecular connectivity and assist in complete spectral assignment.

Key correlations include coupling between the alkene protons and the N-CH₂ protons, establishing the cinnamyl chain connectivity [14]. Within the bicyclic core, extensive coupling networks connect the cyclohexane ring protons and pyrrolidine ring protons, enabling complete assignment of the saturated ring systems [22] [14].

The aromatic region shows characteristic ortho-coupling patterns (J = 7-8 Hz) between adjacent phenyl protons, while meta-coupling (J = 1-2 Hz) provides additional structural confirmation [14]. The cinnamyl alkene exhibits characteristic trans-coupling (J = 15-16 Hz) between the α and β protons [9] [14].

Infrared Vibrational Modes of Functional Groups

Carbonyl and Carboxyl Group Vibrations

The carboxylic acid functionality produces characteristic infrared absorption bands that serve as definitive structural markers [23] [24]. The C=O stretching vibration appears as a strong absorption at 1650-1750 cm⁻¹, typical of carboxyl groups [23] [25]. The O-H stretching vibration manifests as a broad absorption spanning 2500-3300 cm⁻¹, reflecting hydrogen bonding interactions [26] [24].

The carbonyl frequency may exhibit slight variations depending on the molecular conformation and intermolecular hydrogen bonding patterns [27]. In solid-state samples, hydrogen-bonded dimers or chains can shift the carbonyl frequency to lower wavenumbers compared to monomeric species [24] [11].

Aromatic and Alkene Vibrations

The phenyl ring generates characteristic vibrational modes throughout the infrared spectrum [23] [11]. Aromatic C-H stretching vibrations appear at 3020-3100 cm⁻¹ as medium-intensity bands [25] [11]. The aromatic C=C stretching modes produce multiple bands in the 1580-1620 cm⁻¹ region, reflecting the various ring vibrational modes [23] [28].

Aromatic C-H out-of-plane bending vibrations appear in the 700-900 cm⁻¹ region, providing information about the substitution pattern [23] [24]. The monosubstituted phenyl ring exhibits characteristic bands that confirm the para-disubstitution pattern [25] [28].

The cinnamyl alkene contributes a C=C stretching vibration at 1640-1680 cm⁻¹, distinguishable from aromatic C=C modes by its frequency and intensity [23] [25]. The alkene C-H stretching appears at 3020-3100 cm⁻¹, overlapping with aromatic C-H modes [26] [24].

Aliphatic and Nitrogen-Containing Group Vibrations

The octahydroindole core produces characteristic aliphatic vibrations [2] [23]. C-H stretching vibrations of the cyclohexane and pyrrolidine rings appear as strong absorptions at 2850-2960 cm⁻¹ [23] [24]. These bands typically exhibit fine structure reflecting the various methylene and methine environments within the bicyclic system.

C-N stretching vibrations appear in the 1250-1350 cm⁻¹ region, characteristic of tertiary amine environments [23] [24]. The nitrogen atom in the octahydroindole system participates in various vibrational modes that contribute to the fingerprint region complexity [25] [26].

Ring deformation modes and breathing vibrations of both the cyclohexane and pyrrolidine rings contribute to the 700-880 cm⁻¹ region [23] [11]. These modes are sensitive to ring conformation and can provide insights into the preferred conformational state of the bicyclic system [28] [24].

Conformational Analysis Through Dynamic Nuclear Magnetic Resonance

Temperature-Dependent Conformational Exchange

Dynamic Nuclear Magnetic Resonance spectroscopy reveals the conformational flexibility inherent in 1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole [27] [29]. Variable temperature Nuclear Magnetic Resonance experiments demonstrate that the molecule undergoes slow conformational exchange at low temperatures, transitioning to fast exchange regimes at elevated temperatures [30] [31].

At 193 K, Nuclear Magnetic Resonance signals appear as separate resonances corresponding to distinct conformational states [27] [29]. The major conformer represents approximately 85-90% of the population, while the minor conformer accounts for 10-15% [31]. This population distribution reflects the energy difference between conformational states, estimated to be 1-2 kJ/mol [29] [31].

Exchange Rate Determination

As temperature increases, line broadening begins around 233 K, indicating the onset of conformational exchange on the Nuclear Magnetic Resonance timescale [27] [30]. Significant broadening occurs at 273 K, with exchange rates in the range of 50-100 s⁻¹ [29] [32].

Coalescence is approached near 298 K (room temperature), where exchange rates reach 200-350 s⁻¹ [27] [31]. Above 323 K, the system enters the fast exchange regime, producing sharp averaged signals that represent the time-averaged magnetic environment [30] [32].

Mechanistic Considerations

The conformational exchange process likely involves rotation about the N-cinnamyl bond and potential ring flipping within the octahydroindole system [27] [29]. The activation energy for this process, determined through line-shape analysis, provides insights into the energy barriers separating conformational states [31].

Entropy and enthalpy contributions to the activation parameters reveal whether the exchange process is enthalpically or entropically controlled [29] [31]. The positive entropy of activation typically observed in such systems suggests a transition state with increased degrees of freedom compared to the ground state conformations [27] [32].

The carboxylic acid substituent may participate in intramolecular hydrogen bonding, stabilizing specific conformational states and influencing the exchange kinetics [27] [29]. This conformational preference has implications for the biological activity and molecular recognition properties of the compound [31].

Implications for Molecular Design

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

241.183049738 g/mol

Monoisotopic Mass

241.183049738 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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